molecular formula C12H16ClNO B5889510 2-chloro-4-methyl-N-(2-methylpropyl)benzamide

2-chloro-4-methyl-N-(2-methylpropyl)benzamide

Cat. No.: B5889510
M. Wt: 225.71 g/mol
InChI Key: QQWCFWHPEZLBCS-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-N-(2-methylpropyl)benzamide is an organic compound with the molecular formula C12H16ClNO It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-N-(2-methylpropyl)benzamide typically involves the reaction of 2-chloro-4-methylbenzoic acid with 2-methylpropylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzamides, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-4-methyl-N-(2-methylpropyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylbenzamide
  • 4-Chloro-2-methyl-N-(2-methylpropyl)benzamide
  • 2,3-Dimethoxybenzamide

Uniqueness

2-Chloro-4-methyl-N-(2-methylpropyl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the 2-methylpropyl group.

Properties

IUPAC Name

2-chloro-4-methyl-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-8(2)7-14-12(15)10-5-4-9(3)6-11(10)13/h4-6,8H,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWCFWHPEZLBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCC(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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